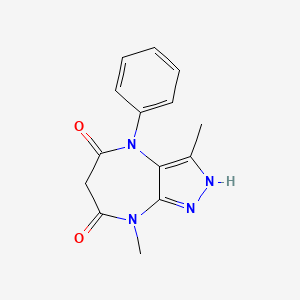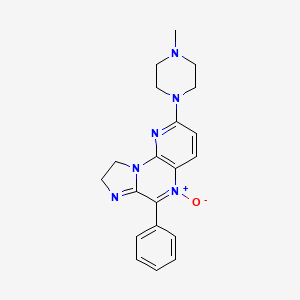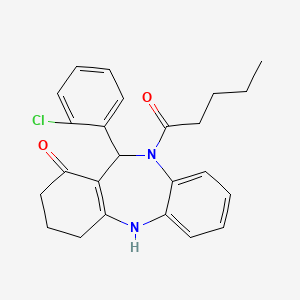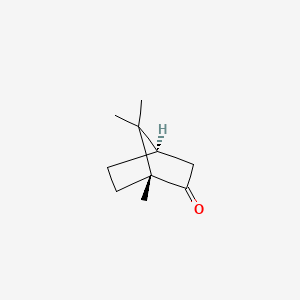
4-((6-Aminopyrimidin-4-yl)amino)benzenesulfonamide hydrochloride
Overview
Description
PNU 112455A is a selective and ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 5 (CDK5). It binds to the ATP-binding pocket of CDK2 and CDK5, inhibiting their activity.
Mechanism of Action
Target of Action
The primary target of 4-((6-Aminopyrimidin-4-yl)amino)benzenesulfonamide hydrochloride is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its activity is necessary for cells to progress from the G1 phase to the S phase .
Mode of Action
The interaction with CDK2 could potentially inhibit the kinase’s activity, thereby affecting cell cycle progression .
Biochemical Pathways
cell cycle regulation pathways . By inhibiting CDK2, the compound could potentially halt cell cycle progression at the G1 phase .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its elimination from the body .
Result of Action
Given its target, it is likely that the compound could potentially halt cell cycle progression, thereby inhibiting cell proliferation .
Action Environment
These factors could include pH, temperature, and the presence of other molecules, among others .
Biochemical Analysis
Biochemical Properties
PNU112455A hydrochloride plays a crucial role in biochemical reactions. It acts as an ATP site competitive inhibitor of CDK2 and CDK5 . The Km for binding to the ATP site of CDK2 and CDK5 is 3.6 and 3.3 mM, respectively .
Cellular Effects
The effects of PNU112455A hydrochloride on various types of cells and cellular processes are profound. As an ATP site competitive inhibitor of CDK2 and CDK5, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, PNU112455A hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it binds to the ATP site of CDK2 and CDK5, inhibiting their activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PNU 112455A involves the preparation of an aminopyrimidine derivative. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of the pyrimidine ring and subsequent functionalization to introduce the sulfonamide group .
Industrial Production Methods
Industrial production methods for PNU 112455A are not publicly available.
Chemical Reactions Analysis
Types of Reactions
PNU 112455A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can be carried out to replace specific functional groups with other groups
Common Reagents and Conditions
Common reagents used in the reactions involving PNU 112455A include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the functional groups being targeted .
Major Products Formed
The major products formed from the reactions of PNU 112455A depend on the type of reaction being performed. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
PNU 112455A has several scientific research applications, including:
Neuroscience: It has been studied for its potential to inhibit hyperphosphorylation of tau protein, which is associated with neurodegenerative diseases such as Alzheimer’s disease
Cancer Research: The compound has shown potential in inhibiting the activity of CDK2 and CDK5, which are involved in cell cycle regulation and cancer progression
Cell Biology: PNU 112455A is used to study the role of CDK2 and CDK5 in various cellular processes, including cell division and apoptosis
Comparison with Similar Compounds
PNU 112455A is unique in its selective inhibition of CDK2 and CDK5. Similar compounds include:
Roscovitine: Another CDK inhibitor that targets CDK2, CDK5, and CDK7.
Purvalanol: A potent inhibitor of CDK1, CDK2, and CDK4.
Flavopiridol: A broad-spectrum CDK inhibitor that targets multiple CDKs, including CDK1, CDK2, CDK4, and CDK9
PNU 112455A stands out due to its specificity for CDK2 and CDK5, making it a valuable tool for studying the roles of these kinases in various biological processes .
Properties
IUPAC Name |
4-[(6-aminopyrimidin-4-yl)amino]benzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2S.ClH/c11-9-5-10(14-6-13-9)15-7-1-3-8(4-2-7)18(12,16)17;/h1-6H,(H2,12,16,17)(H3,11,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXQRCJKDCEQBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC(=C2)N)S(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30944483 | |
| Record name | 4-[(6-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21886-12-4 | |
| Record name | 21886-12-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135258 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[(6-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21886-12-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![benzyl (2S)-2-[[2-[[[(2S)-2-amino-4-methylsulfanylbutyl]disulfanyl]methyl]-3-phenylpropanoyl]amino]-3-phenylpropanoate](/img/structure/B1678842.png)











